molecular formula C11H16BrN B1414124 [(4-Bromo-3-methylphenyl)methyl](ethyl)methylamine CAS No. 1864672-05-8

[(4-Bromo-3-methylphenyl)methyl](ethyl)methylamine

Cat. No.: B1414124
CAS No.: 1864672-05-8
M. Wt: 242.16 g/mol
InChI Key: ORDIFUFTGIRGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromo-3-methylphenyl)methylmethylamine is a tertiary amine featuring a benzyl group substituted with bromine (Br) and methyl (CH₃) groups at the 4- and 3-positions of the aromatic ring, respectively. The amine moiety is further substituted with ethyl (C₂H₅) and methyl groups.

Properties

IUPAC Name

N-[(4-bromo-3-methylphenyl)methyl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-4-13(3)8-10-5-6-11(12)9(2)7-10/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDIFUFTGIRGCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC1=CC(=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-Bromo-3-methylphenyl)methylmethylamine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and research findings from various studies.

Chemical Structure and Properties

The compound consists of a brominated aromatic ring with a methyl group and an ethylmethylamine moiety. Its molecular formula is C12H16BrNC_{12}H_{16}BrN, and it has a molecular weight of approximately 243.15 g/mol. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in chemical syntheses and applications in pharmacology.

The biological activity of (4-Bromo-3-methylphenyl)methylmethylamine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The bromine atom and the amine group facilitate binding to these targets, influencing metabolic pathways and signal transduction mechanisms.

Antibacterial Activity

Recent studies have investigated the antibacterial properties of this compound against multidrug-resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for various derivatives have been reported, indicating significant antibacterial activity:

CompoundMIC (mg/mL)MBC (mg/mL)
Compound 5a50100
Compound 5b2550
Compound 5c12.525
Compound 5d 6.25 12.5

Compound 5d exhibited the most potent antibacterial activity with an MIC of 6.25 mg/mL against XDR-S. Typhi, suggesting its potential as a therapeutic agent in treating resistant infections .

Enzyme Inhibition Studies

In vitro studies have demonstrated that (4-Bromo-3-methylphenyl)methylmethylamine acts as a competitive inhibitor of alkaline phosphatase (ALP). The IC50 value for this compound was found to be 1.469 ± 0.02 µM, indicating strong inhibitory potential .

Enzyme Kinetics

The enzyme kinetics were analyzed using the Lineweaver-Burk plot, confirming that (4-Bromo-3-methylphenyl)methylmethylamine competes effectively with the substrate for the active site on ALP .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between (4-Bromo-3-methylphenyl)methylmethylamine and target proteins. The compound formed multiple hydrogen bonds with key amino acid residues, enhancing its binding affinity and biological activity .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of (4-Bromo-3-methylphenyl)methylmethylamine against various Gram-positive and Gram-negative bacteria using the agar well diffusion method. Results indicated that this compound could serve as a lead for developing new antibiotics .
  • Pharmacological Potential : Investigations into the compound's effects on neurotransmitter systems suggest potential applications in treating neurological disorders, highlighting its role in drug development targeting conditions such as depression and anxiety .

Comparison with Similar Compounds

Table 1: Comparative Data for Key Compounds

Property Target Compound (4-Bromo-3-Fluorophenyl)methylmethylamine (3-Methyl-1-propyl-1H-pyrazol-4-yl)-methylamine
Molecular Formula C₁₁H₁₆BrN C₁₀H₁₃BrFN C₈H₁₅N₃
Molar Mass (g/mol) 242.16 258.13 153.22
Key Substituents 4-Br, 3-CH₃, N-Et/N-CH₃ 4-Br, 3-F, N-Et/N-CH₃ Pyrazole core, N-CH₃
Estimated logP 3.2 2.8 1.5
Potential Applications Pharmaceutical intermediates Sensors, agrochemicals Ligands in coordination chemistry

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(4-Bromo-3-methylphenyl)methyl](ethyl)methylamine
Reactant of Route 2
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[(4-Bromo-3-methylphenyl)methyl](ethyl)methylamine

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